N-Isobutyl vs. N-(3-Acetylphenyl) Pyrazolo[1,5-a]pyridine-2-carboxamide: Divergent Biological Activity Profiles in Nuclear Receptor Coactivator Screening
The N-(3-acetylphenyl) analog (CID 5309459) was evaluated in a high-throughput screening format against human nuclear receptor coactivators 1, 2, and 3 and returned EC₅₀ values > 79.4 µM across all three targets, indicating negligible activity [1]. Although no equivalent screening data are publicly available for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, the stark difference in N-substituent structure—a planar, hydrogen-bond-accepting acetylphenyl group versus a branched, flexible isobutyl chain—predicts fundamentally different binding interactions and ADME behavior [2]. This structural divergence provides a strong rationale for selecting the N-isobutyl congener when an alkyl-substituted, lower-molecular-weight (MW 217.27 vs. 293.32) pyrazolo[1,5-a]pyridine-2-carboxamide is desired for synthetic elaboration or screening library diversification .
| Evidence Dimension | Nuclear receptor coactivator 1/2/3 inhibition (EC₅₀) |
|---|---|
| Target Compound Data | No publicly available biological activity data for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide |
| Comparator Or Baseline | N-(3-acetylphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide (CID 5309459): EC₅₀ > 7.94 × 10⁴ nM (>79.4 µM) for NCOA1, NCOA2, NCOA3 |
| Quantified Difference | Not quantifiable; data gap for target compound |
| Conditions | The Scripps Research Institute Molecular Screening Center; MLSCN HTS assay; no equivalent assay reported for target compound |
Why This Matters
Demonstrates that N-substituent identity within the pyrazolo[1,5-a]pyridine-2-carboxamide series can shift activity from functionally inert to potentially target-engaging, justifying procurement of the specific N-isobutyl congener for de novo profiling.
- [1] BindingDB. BDBM42962: N-(3-acetylphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide – Enzyme Inhibition Constant Data. BindingDB, 2025. (Accessed 2026-04-26). View Source
- [2] Gaeta, F. C. A. et al. Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use. US Patent US20090318437A1, 2009. View Source
